![molecular formula C16H12ClFN2OS B2910502 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-95-2](/img/no-structure.png)

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as aromatic compounds. These compounds, such as indole derivatives, have been found in many important synthetic drug molecules and have shown various biological applications .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets and cause a variety of changes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, indole derivatives have been found to impact a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects suggest that the compound could have a broad range of impacts at the molecular and cellular level.

Safety and Hazards

Future Directions

properties

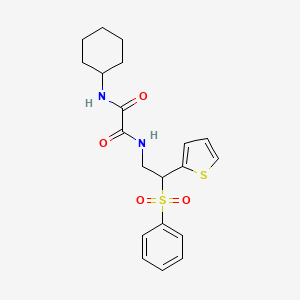

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-chlorophenethylamine with 2-fluoro-3-nitrobenzoic acid to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid. This intermediate is then reduced to 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid, which is then cyclized with thionyl chloride to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-fluoro-3-nitrobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: 4-chlorophenethylamine is reacted with 2-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid.", "Step 2: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as SnCl2 or Fe/HCl to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid.", "Step 3: The amino acid intermediate is cyclized with thionyl chloride in the presence of a base such as pyridine to form the final product, 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS RN |

422526-95-2 |

Molecular Formula |

C16H12ClFN2OS |

Molecular Weight |

334.79 |

IUPAC Name |

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |

InChI Key |

XJOYSGHFWIIJLH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

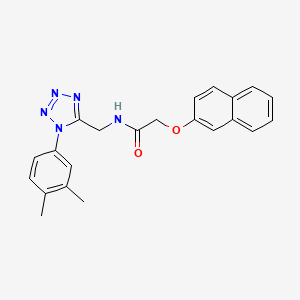

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)

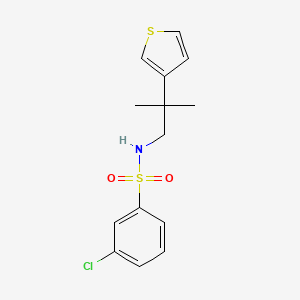

![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)

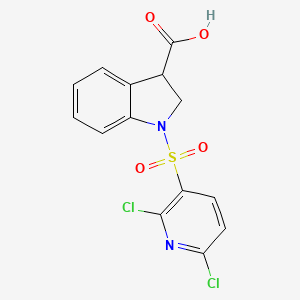

![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)

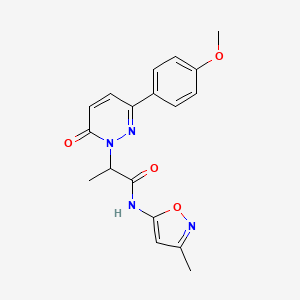

![4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2910429.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)

![N-cyclopentyl-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2910435.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2910436.png)

![N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910441.png)